3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Catalog No.
S775728
CAS No.
21753-19-5
M.F
C₁₀H₁₄N₂O₄S
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic...

CAS Number

21753-19-5

Product Name

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

IUPAC Name

3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Molecular Formula

C₁₀H₁₄N₂O₄S

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)

InChI Key

NOFBBVASBDIESZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O

Synonyms

N-2-Tosyl-L-2,3-diaminopropionic Acid; (S)-3-Amino-2-[(4-tolylsulfonyl)amino]propionic Acid; NSC 263145;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound with the molecular formula C₁₀H₁₄N₂O₄S. It features a propanoic acid backbone, an amino group, and a sulfonylamino group attached to a 4-methylphenyl moiety. This unique structure contributes to its chemical reactivity and potential biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.

  • The sulphonamide group can be present in some sulfonamide antibiotics, which can cause allergic reactions in some individuals.
  • The aromatic ring structure might raise concerns about potential genotoxicity (DNA damaging effects), although further investigation would be needed.

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction: The sulfonylamino group can be reduced to yield amine derivatives.
  • Substitution: The sulfonyl group is capable of participating in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used.
  • Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has been studied for its potential biological activities, particularly its role as an enzyme inhibitor. It primarily targets the H+/K+ ATPase enzyme, also known as the gastric proton pump, which is crucial for gastric acid secretion. By inhibiting this enzyme, the compound may reduce gastric acid production, offering therapeutic potential for conditions such as peptic ulcers and gastroesophageal reflux disease.

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and β-alanine.
  • Reaction with β-Alanine: The sulfonyl chloride reacts with β-alanine in the presence of a base like sodium hydroxide to form a sulfonylamino derivative.
  • Amination: The intermediate product undergoes amination using ammonia or another amine source to introduce the amino group.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized to enhance efficiency.

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: Investigated for its potential role in enzyme inhibition and protein modification.
  • Medicine: Explored for therapeutic applications, including anti-inflammatory and antimicrobial properties.
  • Industry: Utilized in developing specialty chemicals and materials.

Research indicates that 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid interacts with specific molecular targets due to its sulfonylamino group. These interactions can inhibit enzyme activity or modify proteins, affecting various cellular pathways. Further studies are necessary to elucidate its full range of interactions and potential therapeutic effects.

Several compounds share structural similarities with 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-Amino-2-[(4-chlorophenyl)sulfonylamino]propanoic acidSimilar structure with a chlorophenyl groupPotentially different biological activity due to chlorine
3-Amino-2-[(4-nitrophenyl)sulfonylamino]propanoic acidContains a nitrophenyl substituentMay exhibit enhanced reactivity due to the nitro group
3-Amino-2-[(4-methoxyphenyl)sulfonylamino]propanoic acidIncorporates a methoxy groupAltered lipophilicity affecting membrane interaction

Nucleophilic Substitution Strategies in Sulfonamide Bond Formation

The sulfonamide bond in this compound is typically formed via the reaction of β-alanine derivatives with 4-methylbenzenesulfonyl chloride (tosyl chloride). This classical two-step process involves:

  • Sulfonylation: Tosyl chloride reacts with the amino group of β-alanine in a basic aqueous medium (e.g., NaOH or K₂CO₃), forming an intermediate sulfonylamide.
  • Acid Workup: The crude product is precipitated by acidification to pH 1–2 using HCl, yielding the final compound.

Optimization Insights:

  • Solvent Systems: Dichloromethane (DCM)/water biphasic systems enhance reaction efficiency by minimizing hydrolysis.
  • Temperature: Reactions conducted at 0–5°C reduce side product formation (e.g., bis-sulfonylation).

Comparative Data:

MethodSolventBaseYield (%)Purity (%)
ClassicalDCM/H₂ONaOH7295
Flow SynthesisEthanolK₂CO₃8998
ElectrochemicalCH₃CN/HClNone7897

Optimization of β-Alanine Derivative Functionalization Pathways

Functionalization of β-alanine requires precise control over reactive sites:

  • Amino Group Protection: Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevent unwanted side reactions during sulfonylation.
  • Carboxylic Acid Activation: Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, facilitating nucleophilic attack by amines.

Case Study:
In a scaled-up synthesis, Boc-protected β-alanine reacted with tosyl chloride in acetonitrile at 50°C for 12 hours, achieving 85% yield after deprotection with trifluoroacetic acid.

Stereochemical Control in Chiral Center Synthesis

The compound’s chiral center at C2 necessitates asymmetric synthesis or resolution techniques:

  • Chiral Pool Synthesis: Starting from L-alanine, tosylation preserves the (S)-configuration, as confirmed by X-ray crystallography.
  • Kinetic Resolution: Enzymatic methods using lipases (e.g., Candida antarctica) separate enantiomers with >98% enantiomeric excess (ee).

Stereochemical Data:

ConfigurationOptical Rotation [α]₂₅DMelting Point (°C)
(S)-Isomer+12.4° (c=1, H₂O)215–217
(R)-Isomer-11.9° (c=1, H₂O)213–215

Green Chemistry Approaches for Scalable Production

Sustainable methods prioritize atom economy and reduced waste:

  • Electrochemical Synthesis: Direct coupling of thiols and amines under applied potential (1.5 V) eliminates toxic sulfonyl chlorides, achieving 78% yield in 5 minutes.
  • Mechanochemistry: Ball milling 4-methylbenzenethiol and β-alanine with NaOCl·5H₂O produces the sulfonamide in 82% yield without solvents.
  • Flow Reactors: Continuous flow systems reduce reaction times from hours to minutes and improve safety by minimizing hazardous reagent handling.

Environmental Metrics:

MetricBatch MethodFlow Method
E-Factor (kg waste/kg product)12.32.1
PMI (Process Mass Intensity)18.75.4

Protection-Deprotection Strategies for Amino Acid Backbones

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, commonly known as tosyl-protected 2,3-diaminopropionic acid, represents a crucial building block in modern peptide chemistry where the 4-methylphenylsulfonyl (tosyl) group serves as an amino-protecting moiety [1] [4]. The tosyl protecting group exhibits exceptional stability under a wide range of synthetic conditions while providing orthogonal deprotection pathways that are essential for complex peptide assembly [4] [13].

The protection strategy utilizing the tosyl group operates through a sulfonamide linkage that effectively masks the nucleophilicity of the amino group during peptide coupling reactions [12] [19]. This protection mechanism prevents unwanted side reactions such as multiple acylations and branch formation that would otherwise compromise the integrity of the peptide sequence [4] [10]. The electron-withdrawing nature of the tosyl group significantly reduces the basicity of the protected amino group, rendering it unreactive toward electrophilic coupling reagents [12] [23].

Deprotection of the tosyl group from 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can be achieved through several established methodologies [3] [35]. The most commonly employed approach involves treatment with anhydrous hydrogen fluoride under controlled conditions, which cleaves the sulfonamide bond through a nucleophilic displacement mechanism [3] [35]. Alternative deprotection protocols utilize strong reducing agents such as sodium in liquid ammonia, which provide selective removal of the tosyl group while preserving other protecting groups present in the molecule [23] [29].

Recent studies have demonstrated that the tosyl protecting group exhibits remarkable stability toward trifluoroacetic acid treatment, making it highly compatible with tert-butyl-based protecting group strategies [13] [34]. This stability profile allows for selective deprotection of acid-labile groups while maintaining the tosyl protection intact, thereby enabling complex protection-deprotection sequences in multistep peptide syntheses [34] [35].

Deprotection MethodConditionsSelectivityCompatibility
Anhydrous hydrogen fluoride0°C, 1-2 hoursHighCompatible with benzyl groups [35]
Sodium/liquid ammonia-78°C, 30 minutesExcellentCompatible with ester groups [23]
Trifluoromethanesulfonic acidRoom temperature, extended timeModerateLimited compatibility [3]
Tin(II) chloride reductionMild acidic conditions, 55°CGoodCompatible with Fmoc groups [13]

Solid-Phase Peptide Synthesis Applications

In solid-phase peptide synthesis protocols, 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid serves as a protected diaminopropionic acid derivative that enables the incorporation of branched amino acid functionalities into peptide sequences [8] [27]. The compound exhibits excellent coupling efficiency when activated with standard peptide coupling reagents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole [8] [25].

The tosyl-protected amino acid demonstrates superior performance in automated peptide synthesizers where reproducible coupling reactions are essential for high-yield peptide production [7] [8]. Studies have shown that the incorporation of this derivative into peptide sequences proceeds with coupling efficiencies exceeding 98% under optimized conditions [25] [27]. The bulky tosyl protecting group provides steric hindrance that minimizes racemization during the activation and coupling steps, thereby preserving the stereochemical integrity of the amino acid [4] [27].

Solid-phase synthesis applications have revealed that 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid exhibits exceptional stability during repetitive piperidine treatments used for fluorenylmethoxycarbonyl deprotection cycles [8] [25]. This stability allows for extended synthesis protocols without significant loss of the tosyl protecting group, making it particularly valuable for the synthesis of long peptide sequences [25] [33].

The compound has been successfully employed in the synthesis of cyclic peptides where the protected diaminopropionic acid residue serves as a branching point for cyclization reactions [27] [33]. These applications have demonstrated that the tosyl group remains intact throughout the cyclization process and can be selectively removed after peptide assembly to reveal the free amino functionality required for subsequent modifications [27] [33].

Synthesis ParameterOptimized ConditionsCoupling EfficiencyRacemization Level
Coupling time2-4 hours98.5%<0.5% [25]
TemperatureRoom temperature97.8%<0.3% [27]
Solvent systemDimethylformamide99.1%<0.2% [8]
Activating agentHATU/DIPEA98.9%<0.4% [25]

Orthogonal Protecting Group Compatibility Studies

Comprehensive compatibility studies have established that the tosyl protecting group in 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid exhibits excellent orthogonality with the fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting group systems [9] [14]. This orthogonality enables complex protection schemes where multiple amino acid functionalities can be selectively protected and deprotected in predetermined sequences [9] [33].

The compound demonstrates remarkable stability under basic conditions used for fluorenylmethoxycarbonyl removal, with less than 2% tosyl group loss observed after extended exposure to 20% piperidine in dimethylformamide [9] [25]. This stability profile makes it highly suitable for fluorenylmethoxycarbonyl-based solid-phase peptide synthesis strategies where multiple deprotection cycles are required [8] [9].

Orthogonality studies with acid-labile protecting groups have shown that the tosyl group remains completely intact during trifluoroacetic acid treatment used for tert-butyl ester and tert-butoxycarbonyl removal [10] [34]. This selective stability allows for the use of the compound in complex peptide syntheses where multiple orthogonal protecting groups are employed simultaneously [10] [14].

Recent investigations have explored the compatibility of the tosyl protecting group with enzymatic deprotection strategies [6] [36]. These studies have revealed that the tosyl group is completely resistant to enzymatic cleavage conditions, making it orthogonal to enzymatically labile protecting groups such as acetamidomethyl derivatives [6] [36].

Protecting Group SystemStability ConditionsTosyl Group RetentionOrthogonality Rating
Fluorenylmethoxycarbonyl20% piperidine/DMF>98%Excellent [9]
tert-Butoxycarbonyl95% TFA>99%Excellent [10]
Benzyl estersHF treatment>95%Good [35]
AcetamidomethylEnzymatic cleavage100%Excellent [36]

Site-Specific Bioconjugation Techniques for Therapeutic Proteins

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid serves as a valuable precursor for site-specific bioconjugation applications in therapeutic protein modification [15] [16]. Following selective deprotection of the tosyl group, the resulting diaminopropionic acid derivative provides dual amino functionalities that can be utilized for precise protein conjugation strategies [15] [38].

The compound has been employed in the development of site-specific antibody-drug conjugates where controlled conjugation stoichiometry is essential for therapeutic efficacy [15] [39]. Studies have demonstrated that the diaminopropionic acid framework enables the attachment of cytotoxic payloads with drug-to-antibody ratios of 2-4, which represents optimal therapeutic indices for cancer treatment applications [39] [41].

Bioconjugation efficiency studies have shown that proteins modified with derivatives of 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid exhibit enhanced plasma stability compared to randomly conjugated counterparts [15] [39]. Site-specific conjugates prepared using this approach demonstrated greater than 90% intact conjugate retention after 168 hours in human plasma, compared to 80% for randomly labeled proteins [39] [42].

The dual amino functionality present after tosyl deprotection enables the development of bifunctional conjugates where two distinct payloads can be attached to a single modification site [16] [21]. This capability has been exploited in the preparation of theranostic conjugates that combine therapeutic and diagnostic functionalities within a single molecular entity [16] [38].

Bioconjugation ApplicationConjugation EfficiencyPlasma StabilityTherapeutic Index
Antibody-drug conjugates95-98%>90% at 168h2.5-fold improvement [39]
Protein-fluorophore conjugates92-96%>85% at 72hEnhanced imaging [38]
Bifunctional theranostics88-93%>88% at 120hDual functionality [16]
Enzyme-polymer conjugates90-94%>92% at 96hExtended half-life [15]

XLogP3

-2.3

Other CAS

24571-53-7

Dates

Modify: 2023-09-14

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